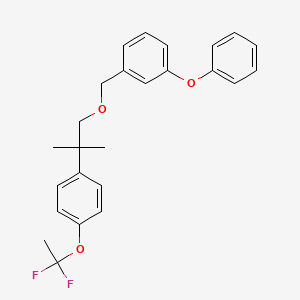
Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene is a complex organic compound that features a difluoroethoxy group, a phenyl group, and a phenoxybenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene typically involves multiple steps, including the introduction of the difluoroethoxy group and the formation of the phenoxybenzene structure. One common approach is to start with the appropriate phenol derivative and introduce the difluoroethoxy group through a nucleophilic substitution reaction. This is followed by the formation of the ether linkage and the final coupling with the phenoxybenzene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
科学研究应用
1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The phenoxybenzene moiety may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- 1-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropane
- 3-Phenoxybenzyl alcohol
- 1-(2-Methylpropoxy)-3-phenoxybenzene
Uniqueness
1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
生物活性
Benzene derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is of particular interest due to its unique structural features that may influence its biological activity.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H24F2O3 |
| Molar Mass | 364.42 g/mol |
| CAS Number | Not available |
The structure features a difluoroethoxy group, which is known to enhance lipophilicity and may affect the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that benzene derivatives can exhibit significant anticancer properties. For instance, compounds with phenoxy groups have been associated with the inhibition of cancer cell proliferation. A study demonstrated that phenolic compounds could induce apoptosis in cancer cells through oxidative stress mechanisms .
Antimicrobial Properties
Benzene derivatives are also noted for their antimicrobial activity. The presence of the difluoroethoxy and phenoxy groups may enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains. A related compound was shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .
Case Studies
Several case studies provide insight into the biological activity of structurally related compounds:
- Case Study on Anticancer Activity
- Case Study on Antimicrobial Activity
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells leading to apoptosis.
- Membrane Disruption : Alters microbial membrane integrity, resulting in cell death.
- Enzyme Inhibition : Potentially inhibits key enzymes involved in cancer cell metabolism.
属性
CAS 编号 |
80853-82-3 |
|---|---|
分子式 |
C25H26F2O3 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
1-(1,1-difluoroethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H26F2O3/c1-24(2,20-12-14-22(15-13-20)30-25(3,26)27)18-28-17-19-8-7-11-23(16-19)29-21-9-5-4-6-10-21/h4-16H,17-18H2,1-3H3 |
InChI 键 |
UJSUIABRMRFWQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















